molecular formula C9H15NO2 B13731477 [2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid CAS No. 389127-43-9

[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid

Cat. No.: B13731477
CAS No.: 389127-43-9
M. Wt: 169.22 g/mol
InChI Key: GJMUHEFZQOCAHY-UHFFFAOYSA-N
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Description

[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid is an organic compound that features a pyrrolidine ring substituted with a prop-2-en-1-yl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with prop-2-en-1-yl halide, followed by carboxylation to introduce the acetic acid group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-ylacetic acid: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.

    Prop-2-en-1-ylpyrrolidine:

    2-(Prop-2-en-1-yl)pyrrolidine-1-carboxylic acid: Similar structure but with variations in functional groups.

Uniqueness

[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid is unique due to the presence of both the prop-2-en-1-yl group and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

389127-43-9

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-(2-prop-2-enylpyrrolidin-2-yl)acetic acid

InChI

InChI=1S/C9H15NO2/c1-2-4-9(7-8(11)12)5-3-6-10-9/h2,10H,1,3-7H2,(H,11,12)

InChI Key

GJMUHEFZQOCAHY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCN1)CC(=O)O

Origin of Product

United States

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